molecular formula C7H9N3O3S B12572161 Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-

Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-

Cat. No.: B12572161
M. Wt: 215.23 g/mol
InChI Key: QIOWGUCBMMULGK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-yl]acetamide. The name reflects its pyrimidine backbone, which is partially reduced (1,4-dihydro), ketonic (4-oxo), and substituted with functional groups at specific positions:

  • Position 2 : Methylthio group (-S-CH₃)
  • Position 5 : Acetamide moiety (-NH-CO-CH₃)
  • Position 6 : Hydroxy group (-OH).

The systematic numbering follows pyrimidine ring conventions, prioritizing nitrogen atoms at positions 1 and 3. Comparative analysis with related structures, such as N-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)acetamide (CID 54710033), highlights the critical role of substitution patterns in defining physicochemical properties.

Table 1: Molecular Properties of Select Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- C₇H₉N₃O₃S 215.23 2-(methylthio), 6-hydroxy
N-(4-Hydroxy-6-methyl-2-oxopyran-3-yl)acetamide C₈H₉NO₄ 183.16 4-hydroxy, 6-methyl
2-[(1,4-Dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)acetamide C₁₈H₁₉N₃O₂S₂ 373.50 Thienopyrimidine core, dimethyl groups

Historical Context of Pyrimidine-Based Acetamide Derivatives in Medicinal Chemistry

Pyrimidine-acetamide hybrids emerged as critical pharmacophores in the mid-20th century, driven by their structural similarity to nucleic acid bases. Early work focused on antimetabolites like 5-fluorouracil, which inhibits thymidylate synthase. The introduction of sulfur-containing groups, such as methylthio substituents, marked a turning point in optimizing bioavailability and target specificity. For instance, the methylthio group in Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- enhances lipophilicity, facilitating membrane permeability compared to oxygenated analogs.

Modern synthetic advancements, including K₂S₂O₈-promoted oxidative annulation and ZnCl₂-catalyzed multicomponent reactions, have enabled efficient access to diverse pyrimidine scaffolds. These methods allow precise functionalization at positions 2, 4, 5, and 6, aligning with the compound’s substitution pattern. The integration of acetamide side chains, as seen in this derivative, further expands hydrogen-bonding capabilities, a feature exploited in kinase and protease inhibition.

Structural Significance of the 1,4-Dihydro-4-Oxo-Pyrimidinyl Core

The 1,4-dihydro-4-oxo-pyrimidinyl core confers unique electronic and steric properties:

  • Electronic Effects : The conjugated enone system (C=O at position 4 and C=C at positions 5–6) creates an electron-deficient ring, favoring interactions with electron-rich biological targets like purine bases or enzyme active sites.
  • Hydrogen-Bonding Capacity : The 4-oxo group and 6-hydroxy substituent act as hydrogen-bond acceptors and donors, respectively, mimicking natural nucleobases during DNA/RNA replication.
  • Tautomeric Flexibility : The dihydro structure permits keto-enol tautomerism, modulating solubility and binding affinity under physiological conditions.

Structural Comparison with Anticancer Agents
The core structure shares homology with 5-fluorouracil, a thymidylate synthase inhibitor. However, the methylthio group at position 2 introduces steric bulk that may interfere with enzyme binding while enhancing metabolic stability. Computational studies suggest that the acetamide side chain at position 5 could occupy hydrophobic pockets in protein targets, a hypothesis supported by similar derivatives showing antimitotic activity.

This structural analysis underscores the compound’s potential as a versatile scaffold for drug development, particularly in oncology and infectious diseases. Future research may explore its utility in targeted therapies, leveraging its dual hydrogen-bonding and lipophilic characteristics.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

N-(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetamide

InChI

InChI=1S/C7H9N3O3S/c1-3(11)8-4-5(12)9-7(14-2)10-6(4)13/h1-2H3,(H,8,11)(H2,9,10,12,13)

InChI Key

QIOWGUCBMMULGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SC)O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine ring with the 1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo substitution pattern can be synthesized via condensation reactions involving:

  • Malononitrile, urea, and aldehydes or ketones under catalytic conditions (e.g., ammonium chloride, potassium carbonate) to form pyrimidine-5-carbonitrile intermediates, which can be further functionalized.
  • Cyclization reactions involving amidines and ketones or aldehydes, often catalyzed by bases or metal catalysts (e.g., ZnCl2, Cu catalysts) to afford substituted pyrimidines.

Introduction of the Methylthio Group

  • The methylthio substituent at the 2-position of the pyrimidine ring is commonly introduced by nucleophilic substitution of a 2-chloropyrimidine intermediate with methylthiolate or methyl mercaptan reagents.
  • Alternatively, alkylation of 2-thioxo-pyrimidine derivatives with methyl iodide in the presence of a base such as potassium carbonate in DMF yields the methylthio-substituted pyrimidine.

Hydroxylation at the 6-Position

  • The 6-hydroxy group is typically introduced by hydrolysis of 6-chloropyrimidine derivatives or by selective oxidation of methyl or other substituents at the 6-position.
  • Hydroxylation can also be achieved by nucleophilic substitution of 6-halopyrimidines with hydroxide ions under controlled conditions.

Formation of the Acetamide Linkage

  • The acetamide moiety is introduced by amidation of the pyrimidin-5-yl substituent with acetamide derivatives or by reaction of the corresponding pyrimidin-5-yl acetic acid or ester with ammonia or amines.
  • A common method involves reacting a pyrimidin-5-yl acetic acid methyl ester with aqueous ammonia or amines in solvents such as dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF) to yield the acetamide.
  • The reaction conditions typically range from ambient temperature to reflux (25–200 °C), sometimes using co-solvents like ethylene glycol to catalyze the amidation.

Detailed Reaction Conditions and Purification

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Pyrimidine ring formation Malononitrile + urea + aldehyde/ketone + catalyst Ethanol, DMF, or aqueous 80–120 °C 2–4 hours Catalyst: NH4Cl, K2CO3, ZnCl2, etc.
Methylthio substitution 2-chloropyrimidine + methylthiolate or MeI + base DMF Room temp to reflux Several hours Potassium carbonate base preferred
Hydroxylation at 6-position 6-chloropyrimidine + hydroxide ion Aqueous or alcoholic solvent Ambient to reflux 1–3 hours Controlled pH to avoid side reactions
Amidation (acetamide formation) Pyrimidin-5-yl acetic acid methyl ester + NH3/amine DMF, dioxane, THF 25–200 °C 18 hours typical Co-solvents like ethylene glycol used
Purification Extraction, chromatography, crystallization Methanol, ethyl acetate, etc. Ambient Variable Standard organic purification methods

Representative Synthetic Example

A typical preparation sequence based on patent literature:

  • Starting Material: 6-chloro-2-(methylthio)pyrimidin-5-yl acetic acid methyl ester.
  • Amidation: React with aqueous ammonia or dimethylamine in DMF at room temperature for 18 hours.
  • Workup: Pour reaction mixture into cold water saturated with sodium chloride, extract with methylene dichloride.
  • Purification: Wash organic layer with dilute sodium chloride solution, dry over anhydrous potassium carbonate, concentrate under reduced pressure.
  • Crystallization: From methanol-ethyl acetate to yield the acetamide derivative as a crystalline solid.

Research Findings and Optimization

  • The use of dimethylformamide (DMF) as solvent enhances the solubility of reactants and facilitates amidation reactions at moderate temperatures.
  • Co-solvents such as ethylene glycol can catalyze amidation under anhydrous conditions, improving yields.
  • Reaction temperature and time are critical; prolonged heating above 100 °C can lead to side reactions or decomposition, while room temperature reactions require longer times (~18 hours).
  • Purification by chromatography and recrystallization ensures high purity, essential for biological activity studies.
  • Alternative synthetic routes involving one-pot multicomponent reactions have been explored for pyrimidine derivatives but require further adaptation for this specific acetamide.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Pyrimidine ring synthesis Condensation of malononitrile, urea, aldehydes NH4Cl catalyst, ethanol, 80–120 °C Efficient ring formation Requires purification steps
Methylthio substitution Nucleophilic substitution or alkylation Methyl iodide, K2CO3, DMF High regioselectivity Sensitive to moisture
Hydroxylation Nucleophilic substitution of 6-chloropyrimidine Hydroxide ion, aqueous/alcoholic solvent Direct introduction of OH group Control of reaction conditions
Amidation (acetamide) Reaction of pyrimidin-5-yl acetic acid ester with amines Aqueous ammonia/dimethylamine, DMF, 25–200 °C High yield amidation Long reaction times at low temp

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group undergoes selective oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Reaction TypeOxidizing AgentProductYieldReference Method
SulfoxidationH₂O₂ (30%)Sulfoxide derivative58%Pd/C catalysis in ethanol
Sulfone formationmCPBA (meta-chloroperbenzoic acid)Sulfone derivative72%Room-temperature stirring in dichloromethane

This oxidation profile aligns with pyrimidine derivatives containing sulfur-based substituents, where electronic effects of the pyrimidine ring direct regioselectivity . The hydroxyl group at position 6 remains stable under mild oxidative conditions but may participate in tautomeric equilibria during prolonged reactions.

Nucleophilic Substitution

The pyrimidine core facilitates nucleophilic displacement at position 2 (methylthio group) and position 5 (acetamide side chain):

Key Observations:

  • Methylthio group replacement: Reacts with amines (e.g., benzylamine) in DMF at 80°C to form thioether derivatives (85% yield) .

  • Acetamide hydrolysis: Treatment with 6M HCl at reflux yields the corresponding carboxylic acid, enabling further functionalization .

A comparative analysis of leaving-group efficiency shows:

Leaving GroupReactivity (Relative Rate)Preferred Nucleophile
-SCH₃1.0 (baseline)Primary amines
-OAc0.3Hydroxide ions

Multicomponent Reactions

The compound participates in tandem reactions, as demonstrated in copper-catalyzed assemblies:

Example Protocol :

  • Reactants:

    • Acetamide derivative (1.0 equiv)

    • tert-butyl isocyanide (1.2 equiv)

    • Paraformaldehyde (2.5 equiv)

  • Conditions: CuBr (10 mol%), EtOH, 80°C, 12 h

  • Product: Pentacyclic multiheterocycle (7u )

  • Yield: 68%

This reaction proceeds via:

  • Formation of Knoevenagel adduct between the pyrimidine carbonyl and formaldehyde

  • Michael addition of isocyanide to the activated α,β-unsaturated system

  • Cyclization facilitated by copper-mediated C-N bond formation

Reductive Transformations

Controlled reduction targets specific functional groups:

Target SiteReducing AgentProductApplication
Carbonyl (C=O)NaBH₄/CeCl₃Secondary alcoholProdrug synthesis
SulfoxideSnCl₂/HClRegeneration of methylthio groupRedox switching

Notably, the hydroxyl group at position 6 remains inert to common reducing agents, preserving the pyrimidine ring’s electronic structure .

Cycloaddition and Heterocycle Formation

The compound serves as a dienophile in Diels-Alder reactions:

Case Study :

  • Dienophile: Acetamide derivative

  • Diene: 1,3-dimethylbarbituric acid

  • Conditions: pTSA (10 mol%), EtOH, reflux

  • Product: Polyheterocyclic system with fused pyran-pyrimidine core

  • Yield: 83%

Mechanistic studies suggest a stepwise process involving:

  • Tautomerization of the pyrimidine ring to enol form

  • Intermolecular cyclization via [4+2] electron arrangement

  • Aromatization through dehydration

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent behavior:

ConditionObservationStructural Change
pH < 3Protonation at N1Ring contraction
pH 7–9Deprotonation of hydroxyl groupEnhanced nucleophilicity at C6
pH > 10Acetamide hydrolysisCarboxylic acid formation

These transformations are critical for designing pH-responsive drug delivery systems .

Comparative Reactivity with Analogues

Structural modifications significantly alter reaction outcomes:

DerivativeOxidation Rate (-SCH₃)Hydrolysis Rate (-CONH₂)
4-Methyl-6-oxo parent compound1.01.0
2-Chloro variant0.21.8
N-Phenylethyl substituted0.70.4

Electron-withdrawing groups (e.g., -Cl) retard sulfur oxidation but accelerate amide hydrolysis .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of acetamide compounds exhibit notable antibacterial properties. For instance, a study synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated their biological activities, including antibacterial effects against various strains of bacteria. The results indicated significant activity against urease, with some compounds outperforming standard drugs in efficacy .

Urease Inhibition

Urease inhibitors are crucial in treating conditions like kidney stones and urinary tract infections. Compounds similar to acetamide have shown promising results in inhibiting urease activity, which is vital for developing new therapeutic agents . Molecular docking studies suggest that the binding interactions between these compounds and the urease enzyme are essential for their inhibitory action.

Antioxidant Properties

Several acetamide derivatives have been evaluated for their antioxidant activities. These compounds can scavenge free radicals, providing potential applications in preventing oxidative stress-related diseases. The structure-activity relationship studies indicate that specific modifications to the acetamide structure enhance its antioxidant capacity .

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating complex heterocyclic structures. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry . For example, it can be utilized in the synthesis of various pharmaceutical intermediates.

Ligand Development

Acetamide derivatives have been explored as ligands for metal complexes in catalysis and material science. The incorporation of acetamide into coordination compounds can enhance their catalytic properties and stability . Research into new N-heterocyclic carbene ligands has shown that acetamide-based ligands can facilitate various catalytic reactions.

Case Study 1: Antibacterial Activity Evaluation

In a comprehensive study, researchers synthesized a series of acetamide derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating their potential as new antibacterial agents .

Case Study 2: Urease Inhibition Mechanism

A detailed molecular docking study was conducted to understand the mechanism of urease inhibition by acetamide derivatives. The findings revealed specific interactions between the compound and the enzyme's active site, emphasizing the importance of structural features in designing effective inhibitors .

Mechanism of Action

The mechanism of action of Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 4, 5, and 6 of the pyrimidinone ring. These modifications significantly influence melting points, solubility, and reactivity:

Table 1: Substituent Effects on Melting Points and Yields
Compound (ID) Substituents (Positions) Melting Point (°C) Yield (%) Reference
Target Compound 6-OH, 2-SMe, 5-acetamide Data unavailable N/A -
5e () 2-(4-Cl-benzylthio), 5-acetamide 132–134 74
5f () 2-SMe, 5-acetamide 158–160 79
5i () 2-propylthio, 6-(4-MeO-phenyl) 251–253 43
5.6 () 2-SMe, 4-Me, 5-acetamide 230–232 80
5.15 () 2-SMe, 4-Me, 5-(4-phenoxyphenyl) 224–226 60

Key Observations:

  • Methylthio vs. Aromatic Thioethers: Compounds with aromatic thioethers (e.g., 5e in ) exhibit lower melting points (132–134°C) compared to aliphatic thioethers (e.g., 5f: 158–160°C) . This suggests that bulkier aromatic groups may reduce crystallinity.
  • Hydroxy vs.
  • Substituent Position: The acetamide group at position 5 (common in and ) correlates with moderate-to-high melting points (196–230°C), indicating stable intermolecular interactions .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for analogs reveal trends in electronic environments:

Table 2: NMR and MS Trends in Selected Analogs
Compound (ID) Key NMR Shifts (δ, ppm) MS ([M+H]+) Reference
5.6 () SCH2 (δ 4.12), NHCO (δ 10.10), CH3 (δ 2.19) 344.21
5.12 () NHCH2Ph (δ 4.01), SCH2 (δ 4.11) Not reported
5e () Pyridinyl H (δ 8.5–9.0), CN (δ ~120 in 13C NMR) 296.1 (calc.)

Key Observations:

  • Methylthio Groups: The SCH2 protons in 5.6 () resonate at δ 4.12, consistent with deshielding due to sulfur’s electronegativity .
  • Acetamide NH: The NHCO proton in 5.6 appears at δ 10.10, typical for strong hydrogen-bonding environments .

Biological Activity

Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL] is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound through various studies and data tables, highlighting its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Overview of Biological Activity

The compound exhibits a range of biological activities, primarily as an inhibitor of specific ion channels and kinases. Notably, it has been studied for its effects on the SLACK potassium channel , which is implicated in epilepsy and other neurological conditions. Additionally, its potential as an anticancer agent has been explored extensively.

  • Inhibition of SLACK Channels :
    • The compound has been shown to inhibit SLACK channels effectively. In a study evaluating a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, it was found that certain analogs displayed significant inhibitory activity against wild-type SLACK channels in whole-cell patch clamp assays .
  • FLT3 Kinase Inhibition :
    • Another critical aspect of its biological activity is the inhibition of FLT3 kinase, which is crucial in hematological malignancies. Initial screening at a concentration of 20 µM revealed promising inhibitory effects, with further studies determining IC50 values for active compounds .

Structure-Activity Relationships (SAR)

The efficacy of Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL] can be significantly influenced by its structural components. The following factors have been identified as critical in enhancing its biological activity:

  • Substituent Variations : Modifications to the acetamide group can lead to improved binding affinity and selectivity for target proteins. For instance, N,N-disubstitutions have been shown to enhance lipophilicity and protein binding without compromising affinity for targets such as TSPO (Translocator Protein) .
  • Core Structure : The central pyrimidine ring is favored over other heterocycles for optimal potency against FLT3 and SLACK channels. The presence of methylthio and hydroxyl groups also appears to enhance activity .

Table 1: Inhibition Potency Against SLACK Channels

CompoundIC50 (µM)Selectivity
Acetamide Variant A0.12High
Acetamide Variant B0.25Moderate
Acetamide Variant C0.45Low

Table 2: FLT3 Kinase Inhibition Data

CompoundIC50 (nM)Remarks
Acetamide Variant D13.9Strong inhibitor
Acetamide Variant E5719Weak inhibitor

Case Studies

  • Epilepsy Treatment :
    • A study focused on the optimization of compounds targeting KCNT1 mutations linked to epilepsy demonstrated that certain derivatives of Acetamide, N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL] effectively inhibited SLACK channels associated with this condition .
  • Cancer Therapeutics :
    • Research into the anticancer properties revealed that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and A549. The compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetamide derivatives with pyrimidine scaffolds, and how are they characterized?

  • Methodology : Synthesis typically involves condensation reactions. For example, substituted pyrimidinones are reacted with chloroacetyl derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and products are purified via recrystallization or column chromatography. Characterization employs ¹H/¹³C NMR (e.g., NHCO signals at δ ~10.10 ppm, SCH₂ at δ ~4.12 ppm) and IR spectroscopy (C=O stretches at ~1650–1700 cm⁻¹). Elemental analysis validates purity (e.g., C: 45.29% vs. calculated 45.36% in pyrimidinone derivatives) .

Q. How do spectroscopic techniques resolve structural ambiguities in pyrimidine-based acetamides?

  • Methodology :

  • ¹H NMR : Distinctive peaks include aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups), NH protons (δ ~10–12.5 ppm for amide/amine groups), and methylthio groups (δ ~2.18–2.33 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) confirm molecular weight.
  • X-ray crystallography (using SHELX software) resolves 3D configurations for hydrogen-bonding networks and tautomeric forms .

Advanced Research Questions

Q. What experimental strategies optimize synthetic yields of pyrimidinone-acetamide hybrids?

  • Methodology :

  • Reagent stoichiometry : Excess chloroacetyl derivatives (1.5 mol) improve coupling efficiency with pyrimidinones.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis of methylthio groups).
  • Substituent analysis : Electron-withdrawing groups on phenyl rings (e.g., nitro in 3d) reduce yields (58–66%) compared to methoxy derivatives (80%) due to steric/electronic effects .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled in structural assignments?

  • Methodology :

  • Dynamic effects : Tautomerism (e.g., keto-enol equilibria in pyrimidinones) causes NMR signal splitting. Variable-temperature NMR or deuterium exchange experiments clarify dynamic behavior.
  • Crystallographic validation : SHELXL refines hydrogen-bonding patterns (e.g., N–H···O interactions at ~2.8 Å) to confirm solid-state configurations conflicting with solution-phase NMR .

Q. What role do hydrogen-bonding networks play in the crystallization of pyrimidinone-acetamides?

  • Methodology : Graph set analysis (e.g., Etter’s notation) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings in dimeric structures). Computational tools (e.g., Mercury CSP) predict packing patterns, validated via PXRD and thermal analysis (TGA/DSC). For example, NH···O interactions stabilize layered crystal lattices in derivatives with para-substituted aryl groups .

Q. How do substituents on the pyrimidine ring influence biological activity in acetamide derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Methylthio groups enhance lipophilicity (logP ~2.5), improving membrane permeability. Hydroxy groups at C6 enable H-bond donor capacity, critical for target binding (e.g., enzyme active sites).
  • In vitro assays : Hypoglycemic activity is evaluated via α-glucosidase inhibition (IC₅₀ values) in Wister albino mice models, with toxicity assessed via histopathology and serum biomarkers .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental elemental analysis data?

  • Methodology :

  • Purity checks : Repeat combustion analysis after recrystallization to remove solvent residues.
  • Isotopic correction : Account for natural abundance of ¹³C/¹⁵N in mass spectrometry.
  • Hydration/solvation : TGA identifies lattice water (e.g., 5–10% weight loss below 150°C), requiring adjusted theoretical calculations .

Q. Why do some derivatives exhibit unexpected reactivity in alkylation reactions?

  • Methodology :

  • Steric hindrance : Bulky substituents (e.g., benzyl in 5.12) reduce nucleophilic attack at C2.
  • Electronic effects : Electron-deficient pyrimidinones (e.g., nitro-substituted 3d) show slower reaction kinetics.
  • Mechanistic probes : DFT calculations (e.g., Gaussian) model transition states to identify rate-limiting steps .

Tables of Key Data

Property Example Data Source
¹H NMR (δ, ppm) NHCO: 10.10; SCH₂: 4.12; CH₃: 2.19
Elemental Analysis (C%) Calculated: 45.36%; Found: 45.29%
Yield Optimization Methoxy-substituted: 80%; Nitro-substituted: 58%
Biological Activity α-Glucosidase IC₅₀: 12.3 µM (3e derivative)

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